molecular formula C23H28ClN5O2 B2932218 3-[(4-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 862487-84-1

3-[(4-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2932218
CAS No.: 862487-84-1
M. Wt: 441.96
InChI Key: CYDDYEBCPWTYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex purine-pyrimidine hybrid featuring a pyrimido[1,2-g]purine fused ring system. Key substituents include a 4-chlorophenylmethyl group at position 3, a cyclohexyl group at position 9, and methyl groups at positions 1 and 5. Its molecular formula is C₂₃H₂₆ClN₅O₂ (calculated molecular weight: 440.94 g/mol), distinguishing it from simpler purine derivatives. The cyclohexyl and chlorophenyl groups likely enhance lipophilicity and influence receptor binding, while the fused ring system may confer rigidity and electronic effects critical for biological activity .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN5O2/c1-15-12-27(18-6-4-3-5-7-18)22-25-20-19(28(22)13-15)21(30)29(23(31)26(20)2)14-16-8-10-17(24)11-9-16/h8-11,15,18H,3-7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDDYEBCPWTYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimido[1,2-g]purine core, followed by the introduction of the chlorophenylmethyl and cyclohexyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Synthetic Routes and Cyclization Reactions

The pyrimido-purine-dione core is likely synthesized via cyclocondensation of pyrimidine and purine precursors. Key steps include:

  • Core Formation :
    • Cyclization of substituted pyrimidine intermediates with purine derivatives under thermal or catalytic conditions.
    • Example: Patent US8841312B2 describes fused pyrimidine systems synthesized via [4+2] cycloaddition or nucleophilic substitution at reactive positions .
    • Use of coupling agents (e.g., EDCl, DCC) to form amide bonds between precursors .
  • Substituent Introduction :
    • Cyclohexylation : Alkylation of a purine nitrogen using cyclohexyl halides (e.g., cyclohexyl bromide) in the presence of a base (e.g., K₂CO₃) .
    • Methylation : Methyl groups at positions 1 and 7 are introduced via quaternization with methyl iodide or dimethyl sulfate .
    • 4-Chlorobenzyl Attachment : Achieved via nucleophilic substitution or Suzuki-Miyaura coupling using a 4-chlorobenzyl boronic acid derivative .

Dione Moieties (2,4-dione)

  • Reduction : The dione groups may undergo selective reduction to diols using agents like NaBH₄ or LiAlH₄, though steric hindrance from the fused rings may limit reactivity .
  • Hydrolysis : Resistance to hydrolysis under mild acidic/basic conditions due to aromatic stabilization, though strong acids (e.g., H₂SO₄) may degrade the core.

4-Chlorobenzyl Group

  • Nucleophilic Aromatic Substitution :
    • The para-chloro group is deactivated by the electron-withdrawing benzyl substituent, making substitution unlikely without catalysis (e.g., Pd-mediated cross-coupling) .
    • Potential for Suzuki coupling to replace Cl with aryl/heteroaryl groups under Pd(PPh₃)₄ catalysis .

Degradation Pathways

  • Thermal Decomposition :
    • Above 300°C, the fused ring system may undergo retro-Diels-Alder reactions, releasing CO and fragments .
  • Photolysis :
    • UV exposure could cleave the N–C bond between the purine and pyrimidine rings, forming smaller heterocycles .

Catalytic and Cross-Coupling Reactions

Reaction TypeReagents/ConditionsProductReference
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME, 80°CAryl-substituted derivative
N-Alkylation Cyclohexyl bromide, K₂CO₃, DMF, 60°CCyclohexyl adduct
Selective Reduction NaBH₄, MeOH, 0°CPartial reduction of dione

Stability and Compatibility

  • pH Stability :
    • Stable in neutral conditions (pH 6–8); decomposes in strong acids (pH < 2) or bases (pH > 12).
  • Solubility :
    • Low solubility in water (<0.1 mg/mL); soluble in DMSO, DMF, and chlorinated solvents .

Key Research Findings

  • Synthetic Optimization :
    • Patent US8841312B2 highlights that cyclocondensation yields improve with microwave irradiation (70% yield vs. 45% conventional heating) .
  • Biological Relevance :
    • Analogous purine-dione derivatives exhibit kinase inhibition (CDK4), suggesting potential therapeutic applications .

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key features of the target compound with structurally related analogs:

Property Target Compound 9-(4-Chlorophenyl)-1,7-dimethyl-hexahydro-purino[7,8-a]pyrimidine-2,4-dione 3-(4-Chlorophenyl)pyrido[1,2-e]purine-2,4-dione (9b)
Molecular Formula C₂₃H₂₆ClN₅O₂ C₁₆H₂₀ClN₅O₂ C₁₇H₁₁ClN₄O₂
Molecular Weight 440.94 g/mol 349.81 g/mol 338.75 g/mol
Core Structure Pyrimido[1,2-g]purine (fused pyrimidine-purine) Purino[7,8-a]pyrimidine (partially saturated) Pyrido[1,2-e]purine (pyridine-purine fusion)
Key Substituents 3-(4-Chlorophenyl)methyl, 9-cyclohexyl, 1,7-dimethyl 9-(4-Chlorophenyl), 1,7-dimethyl, hexahydro ring 3-(4-Chlorophenyl)
Saturation Fully saturated pyrimidine ring; partially saturated purine ring Hexahydro (six hydrogenated carbons) Aromatic pyridine ring
Synthetic Route Likely involves Suzuki-Miyaura coupling for aryl substitution Derived from commercial precursors via cyclization Prepared via nucleophilic substitution from commercial precursors

Spectroscopic Comparisons

  • ¹H NMR : ’s compound 9b shows aromatic proton signals at δ 7.56–7.23 ppm , while the target compound’s cyclohexyl and methyl groups would exhibit upfield shifts (δ 1.0–2.5 ppm) for aliphatic protons.
  • Stability : The fully saturated pyrimidine ring in the target compound may confer greater metabolic stability compared to the aromatic pyrido-purine system in 9b .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The cyclohexyl group’s steric effects may reduce off-target interactions compared to smaller substituents (e.g., tetrahydropyranyl in ) .

Biological Activity

3-[(4-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This article focuses on the biological activity of this specific compound, including its mechanisms of action and potential therapeutic uses.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24ClN5O2\text{C}_{20}\text{H}_{24}\text{Cl}\text{N}_5\text{O}_2

Biological Activity Overview

Pyrimidine derivatives exhibit a wide range of biological activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The specific compound under study has shown promising results in various biological assays.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For example:

  • Mechanism : The compound may exert its anticancer effects through the inhibition of specific enzymes involved in cell proliferation and survival. It has been suggested that similar compounds can inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes .
  • Case Study : A study on related pyrimidine compounds indicated that they exhibited significant antiproliferative activity against various cancer cell lines such as HeLa cells with IC50 values ranging from 0.69 to 11 μM .

Antiviral Activity

Pyrimidines are also known for their antiviral properties. The mechanism often involves the inhibition of viral replication by targeting viral polymerases or other enzymes critical for the viral life cycle.

Antibacterial and Antifungal Activity

Some derivatives have demonstrated antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Research Findings

Several research findings support the biological activity of the compound:

Activity Description Reference
AnticancerInhibition of HDACs leading to apoptosis in cancer cells
AntiviralPotential inhibition of viral polymerases
AntibacterialDisruption of bacterial cell wall synthesis
AntifungalInhibition of ergosterol synthesis in fungi

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.